3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(3-Bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3-bromophenyl group at position 3 and a 3-methoxypropylamine moiety at position 5.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O/c1-26-11-5-10-21-18-15-8-2-3-9-16(15)25-19(22-18)17(23-24-25)13-6-4-7-14(20)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGQQKFUFIXREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Quinazoline ring formation: The triazole intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazoloquinazolines.
Scientific Research Applications
3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study the binding interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby preventing cancer cell growth .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Impact: Bromophenyl groups enhance binding to hydrophobic pockets in target proteins, as seen in 4e's CNS activity . Methoxy and ethoxy substituents improve solubility but may reduce membrane permeability .
Structural-Activity Relationships (SAR): Fused vs. Non-Fused Systems: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e] derivatives) outperform non-fused triazoloquinazolines in anticancer screens . Position 5 Modifications: Bulky aryl or alkylamine groups at position 5 correlate with improved target selectivity .
Biological Activity
The compound 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline-triazole hybrid class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrNO (specific values to be determined).
- Molecular Weight : Approximately 400 g/mol.
- CAS Number : To be confirmed.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its role as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Acetylcholinesterase Inhibition
A study conducted on various quinazoline-triazole hybrids demonstrated that compounds similar to this compound showed significant AChE inhibitory activity. The IC50 values ranged from 0.2 µM to 83.9 µM , indicating a strong potential for cognitive enhancement in Alzheimer’s treatment .
| Compound | IC50 (µM) | Binding Sites |
|---|---|---|
| Compound A | 0.2 | CAS, PAS |
| Compound B | 9.0 | CAS |
| This compound | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that the compound exhibited low toxicity across various cell lines. This is essential for drug development as it suggests a favorable safety profile .
Alzheimer’s Disease Models
In preclinical models of Alzheimer’s disease, administration of quinazoline-triazole hybrids resulted in improved cognitive function and memory retention. These studies utilized behavioral tests such as the Morris water maze and passive avoidance tests to assess cognitive enhancement .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Further studies are required to establish its metabolism and excretion pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
